molecular formula C16H24FN3O4S B3013317 4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034460-09-6

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B3013317
CAS No.: 2034460-09-6
M. Wt: 373.44
InChI Key: NCRKTSBDDONJAH-UHFFFAOYSA-N
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Description

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H24FN3O4S and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research on compounds with structural similarities to "4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" indicates significant interest in antitumor applications. For instance, compounds like amsacrine and its analogs, characterized by their acridine carboxamide structure, have been evaluated for their efficacy against various cancers. Amsacrine analogs, such as CI-921, have been studied in phase II trials for advanced malignancies, showing some efficacy in breast cancer and nonsmall cell lung cancer patients (Sklarin et al., 1992). These findings highlight the potential of structurally related compounds in cancer therapy.

Drug Synthesis and Pharmacophore Modeling

The synthesis of related compounds demonstrates the versatility and potential for generating novel pharmacophores. Studies on hypoglycemic benzoic acid derivatives, including repaglinide, reveal the impact of structural modifications on biological activity (Grell et al., 1998). This research underscores the importance of the sulfonamide group and methoxy substituents in medicinal chemistry, suggesting that "this compound" could serve as a valuable starting point for developing new therapeutic agents.

Recognition and Transport Properties

The recognition and transport properties of fluoroalkylated compounds, including those with dimethylamino groups, have been explored for their ability to selectively transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000). This suggests potential applications in drug delivery systems, where the structural motifs of "this compound" could be utilized to enhance the bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential uses, investigating its properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

4-[[(3-fluoro-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)13-4-5-15(24-3)14(17)10-13/h4-5,10,12,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKTSBDDONJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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